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Compound of Interest

Compound Name: 6-Methoxy-4-methylquinolin-2-ol

Cat. No.: B106778

A Technical Guide to 6-Methoxy-4-
methylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and
analytical methodologies related to 6-Methoxy-4-methylquinolin-2-ol, a heterocyclic
compound belonging to the quinolinone class. Quinolinone scaffolds are recognized as
privileged structures in medicinal chemistry, forming the core of numerous bioactive agents with
a wide range of therapeutic applications, including anticancer, anti-inflammatory, and
antimicrobial activities[1]. This guide consolidates key technical data and procedural insights to
support ongoing research and development efforts.

Core Compound Properties

6-Methoxy-4-methylquinolin-2-ol is a derivative of quinoline. Its structure is characterized by
a methoxy group at the 6th position, a methyl group at the 4th position, and a hydroxyl group at
the 2nd position of the quinoline ring, leading to its common tautomeric form, 6-methoxy-4-
methylquinolin-2(1H)-one[?2].

Table 1: Physicochemical and Identification Data
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Property Value Reference

Molecular Formula C11H11NO2 [2][3]

Molecular Weight 189.21 g/mol [2][3]

CAS Number 5342-23-4 [2][3]
6-methoxy-4-methyl-1H-

IUPAC Name o [2]
quinolin-2-one
6-methoxy-4-methylcarbostyril,

Synonyms 2-Hydroxy-6-methoxy-4- [2][4]
methylquinoline

Melting Point 270 °C [2]

Boiling Point (Predicted)

391.6 £42.0 °C

[2]

Density (Predicted)

1.153 + 0.06 g/cm?3

[2]

Appearance

Off-white powder

[2]

Synthesis and Experimental Protocols

The synthesis of quinoline and quinolinone derivatives can be achieved through several

established organic chemistry reactions. While a specific protocol for 6-Methoxy-4-

methylquinolin-2-ol is not detailed in the provided search results, general and adaptable

methods for similar structures are well-documented.

This protocol is adapted from a one-pot synthesis method for quinoline derivatives, which can

be modified to yield the target compound. The core of this method is the reaction of a

substituted aniline with an a,3-unsaturated ketone, catalyzed by ferric chloride and zinc

chloride[5].

Materials:

e 4-methoxyaniline

o Methyl vinyl ketone (MVK)
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» Acetic acid

» Activated "silferc” (ferric chloride on silica)
e Anhydrous zinc chloride

e 10% Sodium hydroxide (NaOH) solution

o Ethyl acetate

¢ Anhydrous sodium sulfate (Naz2S0a)
Procedure:

» To a stirred solution of 4-methoxyaniline (1.0 eq) in acetic acid, add activated silferc (1.0 eq)
under a nitrogen atmosphere.

e Stir the reaction mixture for 5 minutes.

» Slowly add methyl vinyl ketone (1.1 eq) over a period of 15 minutes.

e Heat the mixture to 70-75 °C and maintain this temperature for one hour[5].

e Add anhydrous zinc chloride (1.0 eq) and reflux the reaction for an additional two hours[5].
 After cooling the mixture, filter the solids.

o Basify the filtrate with a 10% NaOH solution.

o Extract the aqueous layer with ethyl acetate (3x volumes).

o Combine the organic extracts, dry over anhydrous Naz2SOa4, and evaporate the solvent to
yield the crude product.

o The final product can be purified using column chromatography.
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Caption: General workflow for the one-pot synthesis of quinoline derivatives[5].

Biological Activity and Analytical Methods
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Quinolinone derivatives are noted for a wide spectrum of biological activities, with research
indicating potential antioxidant, antimicrobial, and anticancer properties[1][6]. The specific
biological profile is strongly dependent on the structural features of the compound[6].

The antioxidant capacity of quinoline derivatives can be evaluated using various methods. The
p-nitroso-N,N-dimethylaniline assay is one such technique used to study the antioxidant effects
of novel quinoline compounds]6].

Materials:

Test compound (6-Methoxy-4-methylquinolin-2-ol)

p-nitroso-N,N-dimethylaniline

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

Phosphate buffer

Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

 In a quartz cuvette, mix the p-nitroso-N,N-dimethylaniline solution with the phosphate buffer.
e Add an aliquot of the test compound solution to the cuvette.

« Initiate the reaction by adding AAPH solution, which generates peroxyl radicals.

e Immediately begin monitoring the decrease in absorbance of the p-nitroso-N,N-
dimethylaniline solution at its Amax using a spectrophotometer. The rate of bleaching of the
colored solution is inversely proportional to the antioxidant activity of the test compound.

» Compare the rate of bleaching against a control (without the test compound) to quantify the
antioxidant activity.
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Caption: Workflow for the p-nitroso-N,N-dimethylaniline antioxidant assay|[6].

Structure-Activity Relationship (SAR) Concept

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b106778?utm_src=pdf-body-img
https://www.smolecule.com/products/s3310976
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The biological efficacy of quinolinone derivatives is highly contingent on the nature and position
of substituents on the core scaffold. Groups at the R1 (4-position) and R2 (6-position) locations
significantly influence the molecule's physicochemical properties, such as lipophilicity and
electronic distribution. These properties, in turn, dictate the compound's interaction with
biological targets and its overall activity.

A R1 Substituent R2 Substituent .
Quinolin-2-ol Core Scaffold (4-methyl) (6-methoxy) Other Substituents

Influence

Physicochemical Properties
(Lipophilicity, Electronics, Sterics)

Determines

Biological Activity

(Antioxidant, Anticancer, etc.)
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Caption: Conceptual link between structure and biological activity in quinolinones|[6].

Applications and Future Directions

6-Methoxy-4-methylquinolin-2-ol serves as a valuable intermediate in the synthesis of more
complex molecules[4]. Its derivatives are investigated for various therapeutic roles. For
instance, related compounds are used to prepare effective antiplatelet agents and novel
analogs with nematicidal activity[4]. The compound itself is also utilized in proteomics research
applications[3]. Further research into the synthesis of novel derivatives and comprehensive
screening of their biological activities could uncover new therapeutic leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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